molecular formula C17H20N2O5 B6662042 4-[[2-(3-oxo-4H-1,4-benzoxazin-2-yl)acetyl]amino]cyclohexane-1-carboxylic acid

4-[[2-(3-oxo-4H-1,4-benzoxazin-2-yl)acetyl]amino]cyclohexane-1-carboxylic acid

Cat. No.: B6662042
M. Wt: 332.4 g/mol
InChI Key: HAURXOIUFYVMMZ-UHFFFAOYSA-N
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Description

4-[[2-(3-oxo-4H-1,4-benzoxazin-2-yl)acetyl]amino]cyclohexane-1-carboxylic acid is a complex organic compound characterized by its benzoxazine and cyclohexane structures

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-[[2-(3-oxo-4H-1,4-benzoxazin-2-yl)acetyl]amino]cyclohexane-1-carboxylic acid typically involves multiple steps, starting with the formation of the benzoxazine ring followed by the introduction of the cyclohexane and carboxylic acid groups. Common synthetic routes include:

  • Condensation Reactions: The initial step often involves the condensation of 2-aminobenzoxazine with an appropriate acyl chloride or anhydride to form the benzoxazine derivative.

  • Cyclization Reactions: Subsequent cyclization reactions are employed to introduce the cyclohexane ring.

  • Carboxylation Reactions:

Industrial Production Methods: In an industrial setting, the synthesis of this compound may be scaled up using continuous flow reactors or batch processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Advanced techniques like microwave-assisted synthesis and green chemistry principles are often employed to enhance efficiency and reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions: 4-[[2-(3-oxo-4H-1,4-benzoxazin-2-yl)acetyl]amino]cyclohexane-1-carboxylic acid can undergo various chemical reactions, including:

  • Oxidation Reactions: Oxidation of the cyclohexane ring can lead to the formation of corresponding ketones or carboxylic acids.

  • Reduction Reactions: Reduction of the carboxylic acid group can yield alcohols or amines.

  • Substitution Reactions: The benzoxazine ring can undergo nucleophilic substitution reactions with various reagents.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Typical reducing agents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst.

  • Substitution: Nucleophiles such as amines, alcohols, and halides are used, often under acidic or basic conditions.

Major Products Formed:

  • Oxidation Products: Cyclohexanone, cyclohexanoic acid.

  • Reduction Products: Cyclohexanol, cyclohexylamine.

  • Substitution Products: Various substituted benzoxazines and cyclohexanes.

Scientific Research Applications

Chemistry: This compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals. Biology: It serves as a probe in biological studies to understand enzyme mechanisms and protein interactions. Medicine: Industry: It is used in the manufacture of advanced materials, including polymers and coatings.

Mechanism of Action

The mechanism by which 4-[[2-(3-oxo-4H-1,4-benzoxazin-2-yl)acetyl]amino]cyclohexane-1-carboxylic acid exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • 2,3-Dihydro-3-oxo-4H-1,4-benzoxazine-4-propionic acid: Similar benzoxazine structure but different functional groups.

  • 3-(4-Oxo-4H-3,1-benzoxazin-2-yl)-1-benzenesulfonyl chloride: Similar core structure with variations in substituents.

Uniqueness: 4-[[2-(3-oxo-4H-1,4-benzoxazin-2-yl)acetyl]amino]cyclohexane-1-carboxylic acid is unique due to its combination of benzoxazine and cyclohexane rings, which provides distinct chemical and physical properties compared to other similar compounds.

This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique structure and versatile reactivity make it a valuable compound in research and development.

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Properties

IUPAC Name

4-[[2-(3-oxo-4H-1,4-benzoxazin-2-yl)acetyl]amino]cyclohexane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O5/c20-15(18-11-7-5-10(6-8-11)17(22)23)9-14-16(21)19-12-3-1-2-4-13(12)24-14/h1-4,10-11,14H,5-9H2,(H,18,20)(H,19,21)(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAURXOIUFYVMMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1C(=O)O)NC(=O)CC2C(=O)NC3=CC=CC=C3O2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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